molecular formula C21H17N3OS B11705316 Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B11705316
M. Wt: 359.4 g/mol
InChI Key: YDSJYRGHGMNYHW-HYARGMPZSA-N
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Description

Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents This particular compound is notable for its unique structure, which includes a benzaldehyde moiety, a naphthylmethyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of benzaldehyde with a thiazolidinone derivative and a hydrazine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with various biomolecules, affecting their function. Additionally, the compound’s aromatic rings and thiazolidinone moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones, such as:

  • Benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
  • Benzaldehyde (5-(2-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
  • Benzaldehyde (5-(1-phenylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Uniqueness

What sets Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone apart is its specific combination of functional groups and structural features. The presence of the naphthylmethyl group and the thiazolidinone ring provides unique reactivity and potential for diverse applications compared to other hydrazones .

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-(naphthalen-1-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3OS/c25-20-19(13-17-11-6-10-16-9-4-5-12-18(16)17)26-21(23-20)24-22-14-15-7-2-1-3-8-15/h1-12,14,19H,13H2,(H,23,24,25)/b22-14+

InChI Key

YDSJYRGHGMNYHW-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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